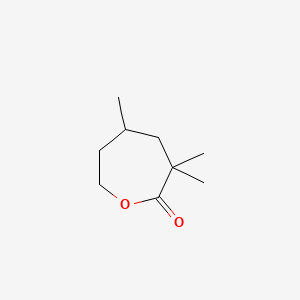

3,3,5-Trimethyloxepan-2-one

Description

3,3,5-Trimethyloxepan-2-one is a seven-membered cyclic ester (lactone) with three methyl substituents at the 3rd, 3rd, and 5th positions of the oxepane ring. Lactones of this class are often studied for their chemical stability, reactivity, and applications in organic synthesis, fragrances, or pharmaceutical intermediates. The seven-membered ring structure imparts unique steric and electronic properties compared to smaller (e.g., five- or six-membered) lactones.

Properties

CAS No. |

56305-13-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,3,5-trimethyloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7-4-5-11-8(10)9(2,3)6-7/h7H,4-6H2,1-3H3 |

InChI Key |

JRFFZQFBDMFGRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(=O)C(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3,5-trimethylhexanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3,3,5-Trimethyloxepan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyloxepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,3,5-Trimethyloxepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products through its reactive oxepane ring. The pathways involved often include nucleophilic attack on the ring, leading to ring-opening or substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,3,5-trimethyloxepan-2-one, we compare it with three categories of analogous compounds: cyclic ketones , other lactones , and methyl-substituted cyclic molecules . Key parameters include molecular structure, physicochemical properties, and industrial applications.

Table 1: Comparative Analysis of 3,3,5-Trimethyloxepan-2-one and Analogues

Structural and Functional Insights

Ring Size and Stability: Smaller lactones (e.g., γ-valerolactone) exhibit higher ring strain, leading to faster hydrolysis rates compared to seven-membered lactones like 3,3,5-trimethyloxepan-2-one. Larger rings (e.g., δ-decalactone) are more stable but less reactive .

Applications: 3,3,5-Trimethylcyclohexanone (a structural analog with a ketone group) is used in coatings due to its solvent properties and compatibility with polymers . In contrast, lactones like δ-decalactone are prioritized in flavor/fragrance industries for their fruity odor.

Safety and Handling: Cyclohexanone derivatives like 3,3,5-trimethylcyclohexanone require precautions against prolonged exposure (UN2810 classification) , whereas smaller lactones (e.g., γ-valerolactone) are safer for industrial use.

Biological Activity

3,3,5-Trimethyloxepan-2-one is a compound that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its effects based on recent research findings.

Chemical Structure and Properties

3,3,5-Trimethyloxepan-2-one (C9H16O2) is characterized by its oxepane ring structure, which contributes to its unique chemical properties. The compound's molecular structure can be represented as follows:

Biological Activity Overview

Antimicrobial Activity:

Recent studies have indicated that 3,3,5-trimethyloxepan-2-one exhibits significant antimicrobial properties. For example, it has shown antifungal activity against various strains of Candida and selective action against Gram-positive bacteria such as Micrococcus luteus. Furthermore, it demonstrated moderate effectiveness against certain Gram-negative bacteria including Citrobacter freundii and Achromobacter xylosoxidans .

Cytotoxicity:

The compound has been evaluated for its cytotoxic effects against human cancer cell lines. In vitro studies revealed that 3,3,5-trimethyloxepan-2-one induced apoptosis in cancer cells by activating key apoptotic pathways. Specifically, it was shown to increase the activity of caspases 3 and 7 significantly, indicating its potential as an anticancer agent .

The biological activity of 3,3,5-trimethyloxepan-2-one appears to be mediated through several mechanisms:

-

DNA Gyrase Inhibition:

The compound interacts with DNA gyrase, a crucial enzyme for bacterial DNA replication. It forms hydrogen bonds with critical residues in the enzyme's active site, which is essential for its antibacterial activity. This interaction is similar to that of known antibiotics like ciprofloxacin . -

Apoptotic Pathway Activation:

In cancer cells, 3,3,5-trimethyloxepan-2-one triggers apoptosis via mitochondrial pathways. It enhances the expression of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift promotes cell death in malignant cells .

Data Summary

The following table summarizes the biological activities and effects of 3,3,5-trimethyloxepan-2-one based on recent studies:

Case Studies

Several case studies illustrate the efficacy of 3,3,5-trimethyloxepan-2-one in various biological contexts:

-

Antifungal Efficacy Study:

A study evaluated the antifungal properties of various derivatives of trimethyloxepan compounds against clinical isolates of Candida. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups. -

Cancer Cell Line Study:

In another investigation focusing on HepG2 liver cancer cells, treatment with 3,3,5-trimethyloxepan-2-one resulted in a notable decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.